molecular formula C11H20O3 B1314690 Ethyl 5-oxononanoate CAS No. 24071-99-6

Ethyl 5-oxononanoate

Cat. No.: B1314690
CAS No.: 24071-99-6
M. Wt: 200.27 g/mol
InChI Key: PVFPEHUCRNRCCE-UHFFFAOYSA-N
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Description

Ethyl 5-oxononanoate is a chemical compound with the molecular formula C₁₁H₂₀O₃ . It falls under the category of esters and is characterized by its fruity odor. The compound is also known by other names, including 5-Oxononanoate d’éthyle in French and ethyl-5-oxo-nonanoate in German .

Scientific Research Applications

Antimitotic Agents and Antitumor Activity

Ethyl 5-oxononanoate derivatives have been studied for their potential antitumor activity. Notably, a study highlighted the synthesis of ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates as potent antimitotic agents, which could be derived from this compound precursors. These compounds have demonstrated antitumor activity in mice, indicating their potential in cancer research and treatment (Temple et al., 1992).

Synthesis of (±)-Coronafacic Acid

In the realm of organic chemistry, this compound is utilized in complex synthetic pathways. For example, it plays a role in the synthesis of (±)-coronafacic acid, a compound with significance in medicinal chemistry. This process involves multiple steps, including Wessely oxidation and intramolecular Diels–Alder reactions (Yates et al., 1993).

Crystal Structure Studies

This compound is also a subject of study in crystallography. Research into the crystal structure of this compound derivatives contributes to a deeper understanding of molecular interactions and structural chemistry. These studies involve methods like X-ray diffraction and provide insights into the spatial arrangement of atoms in these compounds (Marjani, 2013).

Glycosidase Inhibitory Activities

This compound derivatives have been explored for their potential as glycosidase inhibitors, which could have implications in the treatment of various diseases. For instance, derivatives of this compound have been synthesized and tested for their inhibitory activity towards different glycosidases, indicating their potential in the development of new therapeutic agents (Moreno‐Vargas et al., 2003).

Microbial Bioreductions

In biocatalysis, this compound serves as a substrate for microbial bioreductions. Studies involving yeasts have shown the conversion of this compound to its reduced forms, which are valuable in the synthesis of enantiomerically pure compounds. This application is particularly relevant in the pharmaceuticalindustry, where such processes are crucial for producing active pharmaceutical ingredients (Forzato et al., 2001).

Precursors in Materials Science

This compound and its derivatives are also utilized in materials science. For instance, they are used as precursors for the synthesis of metal alkanoates, which find applications in various industries, including as catalysts and in painting industries for their drying properties. The synthesis and properties of these compounds are crucial for the development of new materials (Mishra et al., 2007).

Photolysis Studies

The study of the photolysis of this compound derivatives in different solvents is another area of interest. This research helps in understanding the photochemical behavior of these compounds, which is relevant in fields like photochemistry and environmental science. The findings provide insights into the pathways of photolytic reactions and the formation of various photo products (Ang & Prager, 1992).

Anti-Juvenile Hormone Activity

In biological studies, this compound derivatives have been tested for their anti-juvenile hormone activity. This research is significant in the field of entomology and pest control. For example, studies have shown that certain derivatives can induce precocious metamorphosis in insect larvae, which can be applied in developing new pest control strategies (Furuta et al., 2006).

Properties

IUPAC Name

ethyl 5-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-5-7-10(12)8-6-9-11(13)14-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFPEHUCRNRCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551643
Record name Ethyl 5-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24071-99-6
Record name Nonanoic acid, 5-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24071-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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